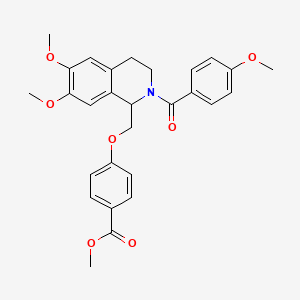

Methyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Description

The compound "Methyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate" is a tetrahydroisoquinoline derivative featuring a benzoate ester core substituted with methoxy groups and a 4-methoxybenzoyl moiety. methyl) and substituents on the benzoyl ring (2-nitro vs. 4-methoxy) . These modifications influence physicochemical properties such as solubility, molecular weight, and electronic interactions, which are critical for biological activity and crystallization behavior.

Properties

IUPAC Name |

methyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO7/c1-32-21-9-5-18(6-10-21)27(30)29-14-13-20-15-25(33-2)26(34-3)16-23(20)24(29)17-36-22-11-7-19(8-12-22)28(31)35-4/h5-12,15-16,24H,13-14,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHHOFAJNQMFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves multiple steps. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of methoxy and benzoyl groups. The final step involves the esterification of the benzoate group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Scientific Research Applications

a. Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. Methyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has been synthesized and evaluated for its ability to inhibit cancer cell proliferation. Research suggests that the methoxy groups enhance the lipophilicity and biological activity of the compound, making it a potential candidate for further development as an anticancer agent .

b. Neuroprotective Effects

The tetrahydroisoquinoline scaffold has been associated with neuroprotective effects. Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This compound may exhibit similar properties due to its structural characteristics .

c. Analgesic Properties

Research into the analgesic properties of various isoquinoline derivatives indicates that they can modulate pain pathways effectively. This compound is being investigated for its potential use in pain management therapies due to its ability to interact with opioid receptors .

a. Mechanism of Action

The pharmacological profile of this compound suggests a multi-target mechanism of action. It may act on various receptors involved in neurotransmission and cellular signaling pathways. Understanding these interactions is crucial for optimizing its therapeutic efficacy and minimizing side effects .

b. Drug Delivery Systems

The compound's chemical properties allow it to be incorporated into drug delivery systems. Its lipophilicity can enhance the solubility of poorly soluble drugs when used as a co-formulant in formulations aimed at targeted delivery to specific tissues or cells .

a. Polymer Synthesis

This compound can serve as a monomer in polymer synthesis. Its unique structure allows for the development of polymers with tailored properties for specific applications in coatings and composites .

b. Photonic Applications

Due to its potential photochemical properties, this compound could be explored for applications in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it suitable for use in sensors and light-emitting materials .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydroisoquinoline core is known to interact with various biological pathways, potentially modulating their activity. The methoxy and benzoyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroisoquinoline Family

The ethyl variant (CAS: 449766-76-1) differs in two key aspects:

- Ester Group : Ethyl vs. methyl, altering lipophilicity and metabolic stability.

- Benzoyl Substituent : A 2-nitro group introduces strong electron-withdrawing effects, contrasting with the 4-methoxy group’s electron-donating properties .

Triazine-Linked Benzoate Derivatives

A structurally distinct compound, Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₅H₁₉BrN₄O₆), replaces the tetrahydroisoquinoline core with a triazine ring.

Ethyl Benzoate Derivatives with Heterocyclic Moieties

Several ethyl benzoate derivatives in , such as I-6230 and I-6473 , incorporate pyridazine or isoxazole rings. For example:

- I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) includes a phenethoxy linker and a methylisoxazole group, enhancing π-π stacking and hydrogen-bonding capabilities compared to the methoxybenzoyl group in the target compound .

Data Table: Structural and Physicochemical Comparison

Notes

Structural vs.

Heterocyclic Influence: Pyridazine/isoxazole-containing analogs () highlight the role of heterocycles in modulating bioactivity, though their relevance to the tetrahydroisoquinoline scaffold remains unexplored .

Biological Activity

Methyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound derived from the tetrahydroisoquinoline framework. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The following sections delve into its biological properties, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

The molecular formula of this compound is C₂₃H₂₉N₁O₈. The structure features multiple methoxy groups and a tetrahydroisoquinoline core, which are known to influence its biological activity.

1. Pharmacological Effects

Research indicates that compounds with the tetrahydroisoquinoline structure exhibit various pharmacological effects. Specifically:

- Adrenergic Receptor Modulation : Compounds similar to this compound have been identified as selective antagonists for alpha(2C)-adrenergic receptors. These receptors are implicated in numerous physiological processes including neurotransmitter release and vascular regulation .

- Neuroprotective Effects : Some derivatives of tetrahydroisoquinoline have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .

2. Anti-Dyskinetic Activity

A notable study demonstrated that similar compounds exhibit anti-L-DOPA-induced dyskinetic activity in marmosets. This suggests a potential application in managing dyskinesias associated with Parkinson's disease treatment .

The biological activity of this compound can be attributed to its interaction with specific receptors:

- Alpha(2C)-Adrenergic Receptor : High affinity for this receptor subtype has been noted. The selectivity for alpha(2C) over other adrenergic receptors allows for targeted therapeutic effects with potentially reduced side effects .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-((6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate?

- Answer : Multi-step organic synthesis is typically employed, involving:

- Condensation reactions to assemble the tetrahydroisoquinoline core.

- Esterification or benzoylation to introduce the methoxybenzoyl and benzoate groups.

- Purification via column chromatography (e.g., silica gel) or recrystallization.

- Key references : General procedures for analogous triazine derivatives (e.g., and ) suggest using controlled temperatures (e.g., 45°C) and anhydrous conditions for sensitive intermediates .

Q. What analytical techniques are critical for characterizing this compound?

- Answer : Essential methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for structural elucidation (e.g., confirming methoxy and benzoyl substituents). highlights δ values for methoxy groups (~3.8–3.9 ppm) and aromatic protons .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% recommended for research-grade material).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 369.4 g/mol for related compounds in ) .

Q. What safety precautions are necessary during handling?

- Answer : Based on Safety Data Sheets (SDS):

- Use personal protective equipment (PPE) : Gloves, lab coats, and safety goggles .

- Work in a fume hood to avoid inhalation of dust or vapors .

- Store in tightly sealed containers at 0–6°C if stability data are lacking .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during characterization?

- Answer :

- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities.

- Comparative analysis with structurally similar compounds (e.g., ’s benzoate derivatives) to validate substituent assignments .

Q. What experimental strategies minimize by-products during scale-up synthesis?

- Answer :

- Optimize reaction conditions : Lower temperatures (e.g., 0–5°C) for sensitive steps, as seen in ’s triazine synthesis .

- Catalyst screening : Use Lewis acids (e.g., ZnCl2) to enhance regioselectivity.

- In-process monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates early .

Q. How can stability issues be addressed in long-term storage?

- Answer :

- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure.

- Inert atmosphere storage : Use nitrogen or argon to prevent oxidation, as suggested in for oxygen-sensitive compounds .

- Lyophilization : For hygroscopic derivatives, convert to stable crystalline forms.

Q. What computational methods aid in predicting reactivity or pharmacological activity?

- Answer :

- Density Functional Theory (DFT) : To model electronic effects of methoxy and benzoyl groups on reaction pathways.

- Molecular docking : Compare with structurally related bioactive compounds (e.g., ’s benzoate derivatives with reported crystallographic data) .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported physical properties (e.g., melting points)?

- Answer :

- Reproduce measurements : Use differential scanning calorimetry (DSC) for precise melting point determination.

- Check polymorphism : Crystallize under different solvents (e.g., ethanol vs. acetonitrile) to identify polymorphic forms.

Q. What steps validate purity when commercial sources lack HPLC data?

- Answer :

- In-house validation : Develop a gradient HPLC method with UV detection (e.g., 254 nm for aromatic moieties).

- Spiking experiments : Add known impurities (e.g., unreacted starting materials) to confirm resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.